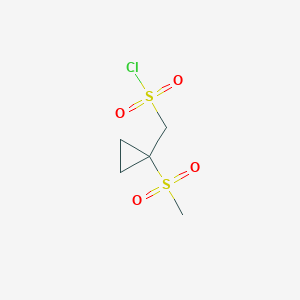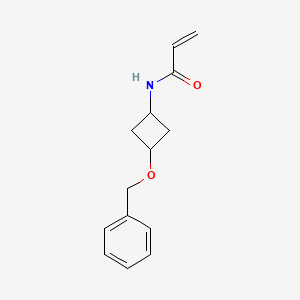
N-(3-Phenylmethoxycyclobutyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenylmethoxycyclobutyl)prop-2-enamide, commonly known as PPC, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. PPC belongs to the class of cyclobutyl-containing compounds, which have shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of PPC is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that PPC inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPC has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, PPC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. PPC has also been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPC is its synthetic accessibility, which allows for the preparation of large quantities of the compound for research purposes. PPC also exhibits high potency against cancer cells, making it a promising candidate for further drug development. However, one limitation of PPC is its relatively low solubility in aqueous solutions, which can make it challenging to study its biological activity in vitro.
Orientations Futures
There are several potential future directions for research on PPC. One area of interest is the development of PPC-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the exploration of the structure-activity relationship of PPC and its analogs to identify compounds with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of PPC and its effects on various biological pathways.
Méthodes De Synthèse
PPC can be synthesized through a multistep reaction, starting from commercially available starting materials. The first step involves the preparation of 3-phenylmethoxycyclobutanone, which is then converted to the corresponding enolate using a strong base. The enolate is then reacted with propargyl bromide to form the desired product, PPC.
Applications De Recherche Scientifique
PPC has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that PPC has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PPC has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-phenylmethoxycyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-12-8-13(9-12)17-10-11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKCDFWVVKAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

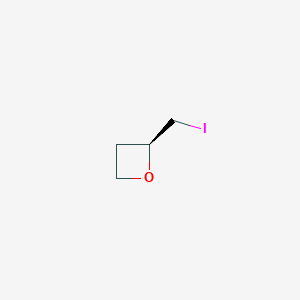
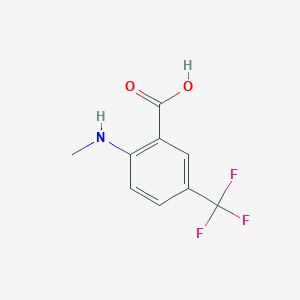
![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)
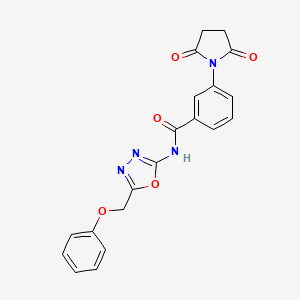
![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)
![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)
![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)
